5-Methoxypyridin-2-amine hydrochloride
Description
Properties
CAS No. |
89831-00-5 |
|---|---|
Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.60 |
IUPAC Name |
5-methoxypyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c1-9-5-2-3-6(7)8-4-5;/h2-4H,1H3,(H2,7,8);1H |
InChI Key |
OGWHNAHBONLELP-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C=C1)N.Cl |
Canonical SMILES |
COC1=CN=C(C=C1)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Melting/Boiling Point | Key Properties/Applications | CAS Number |
|---|---|---|---|---|---|
| 5-Methoxypyridin-2-amine hydrochloride | 5-OCH₃, 2-NH₂ (pyridine) | 124.14 (base) | Boiling: 251.6°C | Pharmaceutical synthesis | 10167-97-2 |
| 3-Amino-5-methoxypyridin-4-ol·2HCl | 5-OCH₃, 3-NH₂, 4-OH (pyridine) | N/A | N/A | Research chemical | N/A |
| 5-Methoxy-4-methylpyridin-3-amine·HCl | 5-OCH₃, 4-CH₃, 3-NH₂ (pyridine) | N/A | N/A | Potential API intermediate | N/A |
| 4,6-Dichloro-5-methoxypyrimidine | 5-OCH₃, 4-Cl, 6-Cl (pyrimidine) | 195.02 | 313–315 K (melting) | Crystal engineering | 145783-15-9 |
| (5-bromopyrimidin-2-yl)methylamine HCl | 5-Br, 2-CH₂NHCH₃ (pyrimidine) | 238.51 | N/A | Brominated intermediate | 2126162-53-4 |
Key Observations :
Substituent Position Effects: The 2-amino group in this compound facilitates hydrogen bonding, enhancing solubility and bioavailability compared to analogues like 3-Amino-5-methoxypyridin-4-ol·2HCl, where the amino group at position 3 may reduce ring electron density . Chlorinated pyrimidines (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit higher molecular weights and lower solubility due to halogen substituents but are favored in crystal engineering for their stable intermolecular Cl···N interactions .
Functional Group Impact: Brominated derivatives (e.g., (5-bromopyrimidin-2-yl)methylamine HCl) are more reactive in nucleophilic substitutions compared to methoxy-containing compounds, making them suitable for targeted modifications in drug discovery .
Salt Forms and Solubility :
- Hydrochloride salts (common in pyridine derivatives) improve aqueous solubility, critical for oral drug formulations. This contrasts with neutral pyrimidines like 4,6-Dichloro-5-methoxypyrimidine, which require organic solvents for processing .
Pharmacological and Industrial Relevance
- This compound is prioritized in antibiotic synthesis due to its balanced electron-donating (methoxy) and hydrogen-bonding (amino) groups, which optimize interactions with bacterial targets .
- 4,6-Dichloro-5-methoxypyrimidine is less pharmacologically active but valued in material science for its robust crystalline framework .
Research Findings and Trends
- Synthetic Utility : this compound’s versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) is well-documented, outperforming chlorinated pyrimidines in yield and reaction speed .
- Stability : Hydrochloride salts of pyridine derivatives exhibit superior shelf-life compared to free bases, as seen in industrial standards for APIs .
- Emerging Analogues : Recent studies highlight 5-Hydrazinyl-2-methoxypyridine hydrochloride (CAS 89943-12-4) as a promising candidate for antitubercular agents, though its hydrazine group poses toxicity challenges .
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